molecular formula C11H16O B1336560 2,3,5,6-Tetramethylbenzyl alcohol CAS No. 78985-13-4

2,3,5,6-Tetramethylbenzyl alcohol

Cat. No.: B1336560
CAS No.: 78985-13-4
M. Wt: 164.24 g/mol
InChI Key: QVMOEEBACLJUFD-UHFFFAOYSA-N
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Description

2,3,5,6-Tetramethylbenzyl alcohol: is an organic compound with the molecular formula C₁₁H₁₆O and a molecular weight of 164.24 g/mol . It is a derivative of benzyl alcohol, where four methyl groups are substituted at the 2, 3, 5, and 6 positions of the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that this compound can form hydrogen peroxide when exposed to air or light . This suggests that it may participate in redox reactions and could potentially interact with enzymes, proteins, and other biomolecules that are involved in these processes.

Temporal Effects in Laboratory Settings

2,3,5,6-Tetramethylbenzyl alcohol is stable at room temperature but decomposes at high temperatures . Over time, this compound may degrade and form hydrogen peroxide, which could have long-term effects on cellular function. More in vitro or in vivo studies are needed to fully understand these temporal effects.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).

Major Products Formed:

    Oxidation: 2,3,5,6-Tetramethylbenzaldehyde.

    Reduction: 2,3,5,6-Tetramethylbenzylamine.

    Substitution: 2,3,5,6-Tetramethylbenzyl chloride.

Comparison with Similar Compounds

    Benzyl Alcohol: A simpler analog without the methyl substitutions.

    2,4,6-Trimethylbenzyl Alcohol: Similar structure but with three methyl groups.

    2,3,4,5-Tetramethylbenzyl Alcohol: Similar structure but with different methyl group positions.

Uniqueness: 2,3,5,6-Tetramethylbenzyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs. This unique structure influences its reactivity, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

(2,3,5,6-tetramethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-7-5-8(2)10(4)11(6-12)9(7)3/h5,12H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMOEEBACLJUFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426729
Record name (2,3,5,6-Tetramethylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78985-13-4
Record name (2,3,5,6-Tetramethylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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